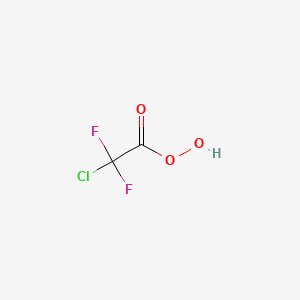
Ethaneperoxoic acid, chlorodifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethaneperoxoic acid, chlorodifluoro- is a chemical compound with the molecular formula C₂HClF₂O₃. It is a peroxy acid, which means it contains a peroxide group (-O-O-) in its structure. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethaneperoxoic acid, chlorodifluoro- can be synthesized through the reaction of chlorodifluoroacetic acid with hydrogen peroxide in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
[ \text{CClF}_2\text{COOH} + \text{H}_2\text{O}_2 \rightarrow \text{CClF}_2\text{COOOH} + \text{H}_2\text{O} ]
The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide group.
Industrial Production Methods
In industrial settings, ethaneperoxoic acid, chlorodifluoro- is produced by the autoxidation of chlorodifluoroacetaldehyde. This process involves the reaction of chlorodifluoroacetaldehyde with oxygen in the presence of a catalyst to form the desired peroxy acid.
Chemical Reactions Analysis
Types of Reactions
Ethaneperoxoic acid, chlorodifluoro- undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to chlorodifluoroacetic acid in the presence of reducing agents.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sulfuric acid. The reaction is typically carried out at low temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the peroxide group.
Major Products
Oxidation: The major products depend on the substrate being oxidized. For example, alcohols can be oxidized to aldehydes or ketones.
Reduction: The major product is chlorodifluoroacetic acid.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Ethaneperoxoic acid, chlorodifluoro- has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into molecules.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the production of disinfectants and sterilizing agents.
Mechanism of Action
The mechanism of action of ethaneperoxoic acid, chlorodifluoro- involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can oxidize various substrates, leading to the disruption of cellular processes in microorganisms, making it an effective antimicrobial agent. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and damaged by the ROS.
Comparison with Similar Compounds
Ethaneperoxoic acid, chlorodifluoro- can be compared with other peroxy acids such as peracetic acid and perbenzoic acid. These compounds share similar oxidizing properties but differ in their chemical structures and specific applications.
Similar Compounds
Peracetic acid: Used as a disinfectant and sterilizing agent.
Perbenzoic acid: Used in organic synthesis for epoxidation reactions.
Ethaneperoxoic acid, chlorodifluoro- is unique due to the presence of the chlorodifluoro group, which imparts distinct chemical properties and reactivity compared to other peroxy acids .
Properties
CAS No. |
139702-33-3 |
|---|---|
Molecular Formula |
C2HClF2O3 |
Molecular Weight |
146.48 g/mol |
IUPAC Name |
2-chloro-2,2-difluoroethaneperoxoic acid |
InChI |
InChI=1S/C2HClF2O3/c3-2(4,5)1(6)8-7/h7H |
InChI Key |
GKGYJWJPNYMANI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















